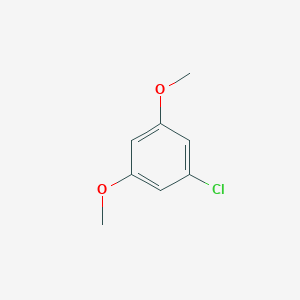
1-Cloro-3,5-dimetoxi-benceno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: El 5-Cloro-resorcinol dimetil éter se utiliza como bloque de construcción en la síntesis orgánica. Es un intermedio clave en la síntesis de varios productos farmacéuticos y agroquímicos .
Biología y medicina: En la química medicinal, se utiliza para sintetizar compuestos con potenciales propiedades terapéuticas. Sirve como precursor para el desarrollo de fármacos dirigidos a vías biológicas específicas .
Industria: En la industria química, se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 5-Cloro-resorcinol dimetil éter está principalmente relacionado con su capacidad de sufrir transformaciones químicas que introducen grupos funcionales en moléculas diana. Estas transformaciones pueden modular la actividad biológica de los compuestos resultantes. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y la naturaleza del producto final .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Cloro-resorcinol dimetil éter generalmente implica la cloración del resorcinol seguida de metilación. El paso de cloración introduce un átomo de cloro en la posición 5 del anillo de resorcinol. Esto es seguido por la metilación usando sulfato de dimetilo o yoduro de metilo en presencia de una base como el carbonato de potasio para introducir grupos metoxi en las posiciones 1 y 3 .
Métodos de producción industrial: La producción industrial de 5-Cloro-resorcinol dimetil éter sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción están optimizadas para obtener mayores rendimientos y pureza. El proceso implica un control cuidadoso de la temperatura, la presión y el tiempo de reacción para garantizar que el producto deseado se obtenga con mínimas impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones: El 5-Cloro-resorcinol dimetil éter sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas.
Reducción: Puede reducirse para formar las hidroquinonas correspondientes.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el átomo de cloro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Quinonas.
Reducción: Hidroquinonas.
Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares:
Resorcinol (benceno-1,3-diol): Un compuesto fenólico con reactividad similar pero que carece de los grupos cloro y metoxi.
3,5-Dimetoxifenol: Similar al 5-Cloro-resorcinol dimetil éter pero sin el átomo de cloro.
5-Cloro-2-metoxifenol: Contiene un átomo de cloro y un grupo metoxi pero difiere en la posición de los sustituyentes.
Unicidad: El 5-Cloro-resorcinol dimetil éter es único debido a la presencia de ambos grupos cloro y metoxi, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un intermedio valioso en la síntesis de moléculas complejas .
Propiedades
IUPAC Name |
1-chloro-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNWJBSROXROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220784 | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-16-3 | |
| Record name | 1-Chloro-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-dimethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethoxychlorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA9MV2ME3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-chloro-3,5-dimethoxybenzene in organic synthesis?
A1: 1-Chloro-3,5-dimethoxybenzene serves as a versatile building block in organic synthesis, particularly for creating 5-substituted resorcinol derivatives []. The chlorine atom can be readily substituted through various cross-coupling reactions, such as Suzuki and Stille reactions, allowing for the introduction of diverse functional groups at the 5-position. This makes it a valuable precursor for synthesizing a range of compounds with potential applications in pharmaceuticals, materials science, and other fields.
Q2: Can you elaborate on the synthetic transformations of 1-chloro-3,5-dimethoxybenzene highlighted in the research?
A2: The research demonstrates the conversion of 1-chloro-3,5-dimethoxybenzene into key intermediates for cross-coupling reactions []. These transformations include its conversion to 1-iodo-, 1-bromo-, and 1-trimethyltin-3,5-dimethoxybenzene. This highlights the versatility of 1-chloro-3,5-dimethoxybenzene as a starting material for further synthetic elaborations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)





![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)


